molecular formula C12H14N2O6 B1679006 Nitroparacetamol CAS No. 326850-30-0

Nitroparacetamol

Katalognummer: B1679006
CAS-Nummer: 326850-30-0
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: XTMOQAKCOFLCRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von NCX 701 beinhaltet die Veresterung von Paracetamol mit 4-Brombuttersäure unter Verwendung von Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) in Dimethylformamid (DMF). Der resultierende Ester wird dann mit Silbernitrat in heißem Acetonitril behandelt, um den Ziel-Nitratester zu erhalten .

Analyse Chemischer Reaktionen

NCX 701 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

    Reduktion: Reduktionsreaktionen können die Nitrogruppe modifizieren und sie möglicherweise in eine Aminogruppe umwandeln.

    Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Nitroparacetamol (NCX-701) is a nitric oxide (NO)-releasing derivative of paracetamol (acetaminophen) that exhibits anti-inflammatory and antinociceptive properties . It has shown promise in treating various types of pain and may have a better side effect profile than paracetamol .

Scientific Research Applications

Pharmacological activities this compound has demonstrated augmented antinociceptive activity in both rats and mice . In a study, this compound showed effectiveness against carrageenan-mediated hyperalgesia with an ED50 of 156 μmol kg−1 in rats, while paracetamol showed no significant anti-oedema activity . Additionally, this compound, when administered orally, was more potent than paracetamol in inhibiting acetic acid-induced abdominal constrictions in mice .

Anti-inflammatory effects Unlike paracetamol, this compound has shown anti-inflammatory activity . Research indicates that this compound administration resulted in a dose- and time-related inhibition of carrageenan-induced hindpaw oedema . The ED50 value for this compound was 47.8 mg kg−1, while paracetamol showed minimal reduction in oedema .

Comparison with Paracetamol this compound exhibits greater antinociceptive activity than paracetamol, with potency ratios ranging from three to twenty, depending on the nociception model . It also reduces carrageenan-induced hindpaw oedema formation at lower doses than paracetamol . Studies suggest that the mechanism of action of NCX-701 differs from that of paracetamol .

Hepatoprotection Animal studies suggest that this compound exhibits hepatoprotection, unlike paracetamol, which can cause liver damage at high doses .

Wirkmechanismus

NCX 701 exerts its effects through the release of nitric oxide, which has various physiological effects. The compound induces a potent antinociceptive effect by a mechanism different from and complementary to that of paracetamol. Its action is mainly located within the spinal cord, where it modulates pain signals . The exact molecular targets and pathways involved are still under investigation, but it is known that nitric oxide plays a crucial role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

NCX 701 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner Stickstoffoxid-freisetzenden Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

NCX 701 zeichnet sich durch seine potente antinozizeptive und entzündungshemmende Wirkung aus, die auf die Freisetzung von Stickstoffoxid zurückzuführen ist. Dies macht es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Schmerzmittel mit verbesserten Sicherheitsprofilen .

Biologische Aktivität

Nitroparacetamol, a nitric oxide-releasing derivative of paracetamol, has garnered considerable attention due to its enhanced biological activity compared to its parent compound. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, anti-nociceptive, and hepatoprotective effects, supported by various studies and data.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, which are markedly superior to those of paracetamol. In a study assessing the effects on carrageenan-induced hindpaw edema in rats, this compound demonstrated a dose-dependent inhibition of inflammation with an effective dose (ED50) of 47.8 mg/kg (169.4 μmol/kg), while paracetamol showed no significant effect even at doses as high as 300 mg/kg (1986 μmol/kg) .

Table 1: Comparison of Anti-inflammatory Effects

CompoundDosage (mg/kg)ED50 (μmol/kg)Effect on Inflammation
This compound47.8169.4Significant reduction
Paracetamol300>1986No significant effect

2. Anti-nociceptive Activity

In terms of analgesic properties, this compound has been shown to be more potent than paracetamol. In experiments involving acetic acid-induced abdominal constrictions in mice, this compound displayed an ED50 of 24.8 μmol/kg, while paracetamol required a much higher dose of 506 μmol/kg to achieve similar effects . This suggests that this compound can effectively alleviate pain at lower doses.

Table 2: Comparison of Anti-nociceptive Effects

CompoundDosage (mg/kg)ED50 (μmol/kg)Effect on Pain
This compound24.824.8Significant reduction
Paracetamol506506Less effective

3. Hepatoprotective Effects

One of the most notable advantages of this compound over paracetamol is its hepatoprotective activity. Studies indicate that while paracetamol can cause liver damage (as evidenced by elevated plasma levels of liver enzymes such as AST and ALT), this compound does not alter these markers, suggesting a protective effect against hepatotoxicity . The release of nitric oxide (NO) from this compound is believed to play a crucial role in this hepatoprotection.

Table 3: Hepatotoxicity Comparison

CompoundEffect on Liver Enzymes (AST/ALT)Hepatotoxicity Observed
This compoundNo changeNone
ParacetamolIncreasedYes

The increased biological activity of this compound is attributed to several mechanisms:

  • Nitric Oxide Release : The compound releases NO, which may inhibit cyclooxygenase (COX) activity and contribute to its anti-inflammatory effects .
  • Inhibition of Pro-inflammatory Cytokines : this compound may reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β, further contributing to its anti-inflammatory profile .
  • Neuroprotective Effects : Studies suggest that this compound may also exhibit neuroprotective effects through modulation of signaling pathways involved in inflammation and pain perception .

5. Case Studies and Research Findings

Several studies have reinforced the therapeutic potential of this compound:

  • A study demonstrated that this compound significantly reduced edema in a rat model without affecting liver function markers, highlighting its safety profile compared to paracetamol .
  • Another investigation into the analgesic effects noted that systemic administration of this compound resulted in substantial pain relief in neuropathic pain models .

Eigenschaften

Key on ui mechanism of action

NCX-701 (nitroparacetamol) is a NO-releasing derivative of paracetamol (acetaminophen) that has shown potent antinociceptive and anti-inflammatory properties. NCX-701 induces a potent antinociceptive effect by a mechanism different from and complementary to that of paracetamol, and its action is mainly located within the spinal cord in monoarthritic animals.

CAS-Nummer

326850-30-0

Molekularformel

C12H14N2O6

Molekulargewicht

282.25 g/mol

IUPAC-Name

(4-acetamidophenyl) 4-nitrooxybutanoate

InChI

InChI=1S/C12H14N2O6/c1-9(15)13-10-4-6-11(7-5-10)20-12(16)3-2-8-19-14(17)18/h4-7H,2-3,8H2,1H3,(H,13,15)

InChI-Schlüssel

XTMOQAKCOFLCRZ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-]

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CCCO[N+](=O)[O-]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

4-(nitroxy)butanoic acid 4-acetylaminophenyl ester
NCX 701
NCX-701
NCX701
nitroacetaminophen
nitroparacetamol

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (270 mg of 60% NaH, 6.8 mmol) was added under argon and under magnetic stirring to a solution of 4-acetaminophenol (840 mg, 5.6 mmol) in dry THF (20 ml) kept at 0° C. The reaction mixture was stirred at 0° C. for 40 minutes. A solution of crude 4-(nitrooxy)butanoyl chloride in dry THF (10 ml), was then added dropwise to the reaction mixture kept at 0° C. The reaction temperature was allowed to rise to r.t. and the mixture was stirred for 18 hours. The unreacted 4-acetaminophenol was removed by washing the solution with 2M NaOH solution (75 ml). The resulting mixture was extracted with CH2Cl2 (3×75 ml). The combined organic phases were dried over MgSO4 and concentrated under reduced pressure. Purification of the residue by silica gel column chromathography by using petroleum ether/ethyl acetate=30/70 mixture as eluent provided 300 mg (1.1 mmol, 40% yield on converted paracetamol) of pure 4-(acetylamino)phenyl 4-(nitrooxy)butanoate.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-acetamidophenol (Paracetamol) (0.96 g, 6.30 mmol) TEA (0.64 g, 6.3 mmol) and DMAP (0.77 g, 6.3 mmol) in CH2Cl2/THF (9:1, 30 ml) kept at 0° C., under stirring and under nitrogen atmosphere, a solution of 4-(nitrooxy)butanoic acid pentafluorophenyl ester (2.0 g, 6.30 mmol) (Preparation 2) in CH2Cl2 (10 ml) was added. The resulting solution was kept under stirring for further 240 minutes at room temperature. The reaction mixture was poured in a pH 3 buffer solution (about 50 ml), acidified with HCl 1 N to pH 3-4 and extracted with CH2Cl2 (2×50 ml). The organic phase washed with brine (100 ml), dried on sodium sulfate and evaporated under vacuum. Purification by Flash chromatography of the residue (n-hexane/AcOEt 1:1) gave the title compound as a white solid (1.52 g, 84%). M.p., NMR and HPLC analysis were consistent with data reported in the literature.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
buffer solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.77 g
Type
catalyst
Reaction Step Five
Name
CH2Cl2 THF
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitroparacetamol
Reactant of Route 2
Reactant of Route 2
Nitroparacetamol
Reactant of Route 3
Reactant of Route 3
Nitroparacetamol
Reactant of Route 4
Reactant of Route 4
Nitroparacetamol
Reactant of Route 5
Nitroparacetamol
Reactant of Route 6
Nitroparacetamol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.